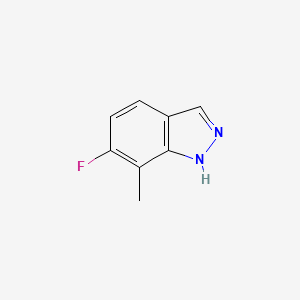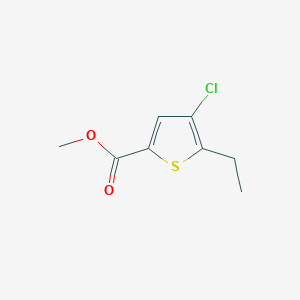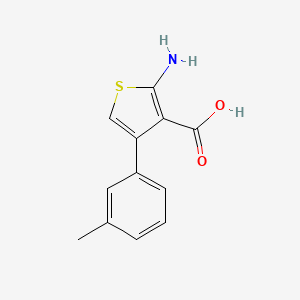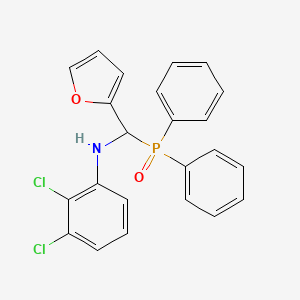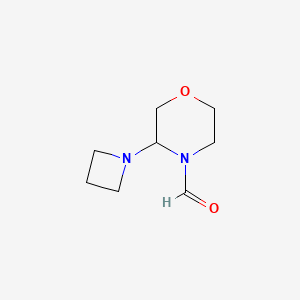
2-(3-hydroxyphenoxy)-N,N-dimethylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-hydroxyphenoxy)-N,N-dimethylacetamide is an organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a hydroxyphenoxy group attached to an acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxyphenoxy)-N,N-dimethylacetamide typically involves the reaction of 3-hydroxyphenol with N,N-dimethylacetamide in the presence of a suitable catalyst. One common method is the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide or acetonitrile at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the pure compound.
化学反应分析
Types of Reactions
2-(3-hydroxyphenoxy)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-phenoxy-N,N-dimethylacetamide.
Reduction: Formation of 2-(3-aminophenoxy)-N,N-dimethylacetamide.
Substitution: Formation of 2-(3-halophenoxy)-N,N-dimethylacetamide.
科学研究应用
2-(3-hydroxyphenoxy)-N,N-dimethylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the formulation of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3-hydroxyphenoxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The hydroxyphenoxy group can form hydrogen bonds with amino acid residues in proteins, while the acetamide moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
2-(3-hydroxyphenoxy)-N,N-dimethylacetamide can be compared with other similar compounds, such as:
2-(4-hydroxyphenoxy)-N,N-dimethylacetamide: Differing in the position of the hydroxy group, which can affect its reactivity and binding properties.
2-(3-methoxyphenoxy)-N,N-dimethylacetamide: The methoxy group can influence the compound’s solubility and chemical stability.
2-(3-hydroxyphenoxy)-N,N-diethylacetamide: The presence of ethyl groups instead of methyl groups can alter the compound’s pharmacokinetic properties.
属性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC 名称 |
2-(3-hydroxyphenoxy)-N,N-dimethylacetamide |
InChI |
InChI=1S/C10H13NO3/c1-11(2)10(13)7-14-9-5-3-4-8(12)6-9/h3-6,12H,7H2,1-2H3 |
InChI 键 |
PSZMFIQYKZFDEN-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)COC1=CC=CC(=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![sodium;ethyl [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12071479.png)
![Methyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine](/img/structure/B12071493.png)


![1,3,4,6-Tetra-O-acetyl-2-[(2-aminoacetyl)amino]-2-deoxy-a-D-glucopyranose](/img/structure/B12071508.png)
